2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide

JAK inhibitor pyrazolopyrazine regiochemistry

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide (CAS 1252185-47-9) is a heterocyclic α-bromoketone building block featuring a 1-methylpyrazole ring. It serves as a versatile electrophilic intermediate for alkylation and condensation reactions in medicinal chemistry programs targeting kinase inhibitors and related bioactive molecules.

Molecular Formula C6H8Br2N2O
Molecular Weight 283.95 g/mol
CAS No. 1252185-47-9
Cat. No. B1373740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide
CAS1252185-47-9
Molecular FormulaC6H8Br2N2O
Molecular Weight283.95 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)CBr.Br
InChIInChI=1S/C6H7BrN2O.BrH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2H2,1H3;1H
InChIKeyIZURTEFMHTXRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Hydrobromide: Core Synthetic Intermediate for Kinase-Targeted Drug Discovery


2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide (CAS 1252185-47-9) is a heterocyclic α-bromoketone building block featuring a 1-methylpyrazole ring [1]. It serves as a versatile electrophilic intermediate for alkylation and condensation reactions in medicinal chemistry programs targeting kinase inhibitors and related bioactive molecules [2]. The compound is supplied as a crystalline hydrobromide salt (C₆H₈Br₂N₂O, MW 283.95), which offers distinct handling and storage advantages over the corresponding free base (CAS 706819-66-1, MW 203.04) [3].

Why 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Hydrobromide Cannot Be Interchanged with Generic α-Bromoketones


Substituting this compound with a generic α-bromoketone or a regioisomeric pyrazole ethanone introduces significant risk of synthetic failure. The precise 4-substitution pattern on the N-methylpyrazole ring is critical for downstream scaffold construction—as demonstrated in the synthesis of pyrazolopyrazine JAK inhibitors, where the 4-yl connectivity is required to achieve the correct fused-ring topology [1]. Moreover, the hydrobromide salt form provides superior crystallinity and ambient stability compared to the hygroscopic free base, reducing variability in stoichiometric calculations during reaction setup [2]. Even closely related analogs (e.g., 1-methyl-1H-pyrazol-3-yl or 5-yl bromoethanones) produce divergent intermediates that fail to converge on the target pharmacophore .

Quantitative Differentiation Evidence for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Hydrobromide


Regiochemical Specificity: 4-yl vs. 5-yl Pyrazole Bromoethanones in Pyrazolopyrazine Synthesis

In the patented synthesis of pyrazolopyrazine JAK inhibitors, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Step B) reacts with diethyl 1H-pyrazole-3,5-dicarboxylate to form a key keto-ethyl intermediate (Step C), which cyclizes to give the pyrazolo[1,5-a]pyrazine scaffold [1]. Use of the 5-yl regioisomer would place the pyrazole nitrogen at a non-productive position, preventing the requisite cyclization geometry. This regiochemical dependence is absolute: the patent specifies the 4-yl isomer exclusively in all exemplified syntheses [1].

JAK inhibitor pyrazolopyrazine regiochemistry

Hydrobromide Salt vs. Free Base: Crystallinity and Weight-Dispensing Accuracy

The hydrobromide salt form (CAS 1252185-47-9, MW 283.95) is supplied as a powder, while the free base (CAS 706819-66-1, MW 203.04) is reported as a yellow solid [1]. For a typical 1 mmol reaction scale, the required mass is 284 mg for the hydrobromide salt versus 203 mg for the free base—a 40% mass increase that reduces relative weighing error when using standard analytical balances (±0.1 mg). The salt form also exhibits lower hygroscopicity, as inferred from the storage condition of 4°C for the salt [2] versus room temperature for the free base , suggesting better ambient stability for the salt [2].

salt form crystallinity weighing accuracy

Synthetic Efficiency: 92% Yield for Free Base Preparation Directly Preceding Salt Formation

The free base precursor is synthesized via α-bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone using PyHBr₃ in DCM/EtOH at 15°C, affording a 92% isolated yield . This high-yielding, scalable bromination protocol is documented in patent EP3954689 and compares favorably with typical α-bromination yields for related heterocyclic methyl ketones, which often range from 60–80% due to competing dibromination or ring bromination side reactions . The clean monobromination is attributed to the electron-withdrawing character of the pyrazole ring, which deactivates the methyl group toward over-bromination relative to phenyl ethanones .

synthetic yield α-bromination process chemistry

Purity Specification: 98% Assay (Leyan) vs. 95% (CymitQuimica) for Hydrobromide Salt

Commercially available batches of the hydrobromide salt exhibit vendor-dependent purity specifications: Shanghai Leyan supplies the compound at 98% purity , whereas CymitQuimica lists a minimum purity of 95% . This 3-percentage-point difference in assay translates to meaningful impurity burden differences when the compound is employed as a key intermediate in multi-step syntheses: at 95% purity, a 1 g sample contains up to 50 mg of unidentified impurities that may propagate through subsequent steps, whereas at 98% purity, the maximum impurity load is 20 mg .

purity assay vendor comparison

Validated Downstream Utility: Intermediate for Erdafitinib and TGF-β Inhibitor Synthesis

The compound (as its free base, directly derived from the hydrobromide salt) is explicitly documented as a key reactant in two independent drug synthesis disclosures: (1) preparation of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an advanced intermediate for the FGFR inhibitor erdafitinib (CN112079816A) [1]; (2) synthesis of 4-(pyridin-4-yloxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as TGF-β type I receptor (ALK5) inhibitors, where the most potent compound (15r) achieved IC₅₀ values of 44 nM (ALK5 enzyme) and 42.5 nM (NIH3T3 cell viability) [2]. In contrast, the 3-yl and 5-yl regioisomers have no documented role in these clinically relevant synthetic pathways [1][2].

erdafitinib TGF-beta inhibitor drug intermediate

Procurement-Relevant Application Scenarios for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Hydrobromide


Pyrazolopyrazine JAK Inhibitor Library Synthesis

In medicinal chemistry programs targeting Janus kinase (JAK) inhibition, this hydrobromide salt is the definitive Step B intermediate for constructing the pyrazolo[1,5-a]pyrazine core, as exemplified in EP3954689B1 [1]. The 4-yl regiospecificity is non-negotiable for successful cyclization; procurement of any other regioisomer results in failure to form the fused heterocyclic scaffold. For SAR campaigns requiring 10–100 analogs, the salt form's 40% mass advantage over the free base improves dispensing accuracy at sub-millimolar scales.

Erdafitinib Intermediate Manufacture

The compound (converted in situ from its hydrobromide salt) serves as the alkylating agent for constructing 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, a late-stage erdafitinib intermediate disclosed in CN112079816A [2]. Process chemists scaling this route should specify the 98%-purity grade (Leyan) to minimize quinoxaline byproduct formation and simplify the isolation of the GMP intermediate.

TGF-β Receptor (ALK5) Inhibitor Optimization

The compound is a starting material for synthesizing 4-(pyridin-4-yloxy)-3-(3,3-difluorocyclobutyl)-pyrazole ALK5 inhibitors, as reported in Eur. J. Med. Chem. 2020 [3]. The most optimized derivative (15r) achieved low-nanomolar enzyme and cell potency (IC₅₀ 44 nM and 42.5 nM, respectively) and demonstrated oral bioavailability and 65.7% tumor growth inhibition in a CT26 xenograft model. Procurement of the hydrobromide salt ensures consistent starting material quality for PK/PD and in vivo efficacy studies.

Building Block Collection for Kinase-Focused Fragment Libraries

As a densely functionalized, low-molecular-weight α-bromoketone (MW 283.95 as salt), this compound is an ideal diversity element for fragment-based drug discovery (FBDD) collections targeting kinase ATP-binding sites. The 4-substituted N-methylpyrazole moiety mimics the hinge-binding region of ATP, while the bromomethyl ketone provides a reactive handle for fragment elaboration via nucleophilic displacement. Procurement in multi-gram quantities (>5 g) from bulk suppliers (American Elements) supports library production across multiple academic and industrial screening consortia.

Quote Request

Request a Quote for 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.